In Vivo Tumor Contrast: c(RGDfC)-ACPP Yields 10-Fold Higher Fluorescence Than c(RADfC)-ACPP Control
In a head-to-head in vivo comparison using an activatable cell-penetrating peptide (ACPP) platform, the c(RGDfC)-targeted construct produced tumor contrast of 7.8 ± 1.6, representing a 10-fold higher tumor fluorescence signal relative to the c(RADfC)-containing negative control peptide in MDA-MB-231 orthotopic breast tumor-bearing mice [1]. The dual-targeted ACPP containing c(RGDfC) demonstrated complete tumor regression in 25% (one quarter) of treated mice, whereas the c(RADfC)-control group showed no survival benefit [1].
| Evidence Dimension | In vivo tumor fluorescence contrast ratio |
|---|---|
| Target Compound Data | Tumor contrast: baseline control (served as negative control reference) |
| Comparator Or Baseline | c(RGDfC)-ACPP construct: tumor contrast 7.8 ± 1.6 |
| Quantified Difference | 10-fold lower tumor fluorescence for c(RADfC)-control versus c(RGDfC)-targeted construct |
| Conditions | MDA-MB-231 orthotopic human breast tumor xenografts in mice; ACPP platform with MMP-2-cleavable linker |
Why This Matters
This direct quantitative comparison demonstrates that substituting c(RADfC) for c(RGDfC) eliminates the therapeutic and imaging advantage conferred by αvβ3 integrin targeting, validating c(RADfC) as an essential specificity control.
- [1] Crisp JL, Savariar EN, Glasgow HL, Ellies LG, Whitney MA, Tsien RY. Dual Targeting of Integrin αvβ3 and Matrix Metalloproteinase-2 for Optical Imaging of Tumors and Chemotherapeutic Delivery. Mol Cancer Ther. 2014;13(6):1514–1525. View Source
